1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride
Description
1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride is a heterocyclic amine hydrochloride salt featuring a thiophene ring substituted with chlorine atoms at the 2- and 5-positions and an ethanamine group at the 3-position. The hydrochloride salt enhances its stability and solubility.
Properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NS.ClH/c1-3(9)4-2-5(7)10-6(4)8;/h2-3H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNRAFHJUFLNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(SC(=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride typically involves the chlorination of thiophene followed by amination. The process begins with the chlorination of thiophene to produce 2,5-dichlorothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with ethanamine to yield the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is purified using crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Hydroxyl or alkyl-substituted thiophenes.
Scientific Research Applications
1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally related ethanamine derivatives, focusing on core aromatic/heterocyclic systems, substituent effects, physicochemical properties, and biological interactions.
Core Structure Variations
Thiophene vs. Indole-Based Analogs
- The 2,5-dichloro substitution increases lipophilicity and steric bulk .
- [2-(1H-Indol-3-yl)ethanamine hydrochloride (Tryptamine hydrochloride)] : The indole core enables hydrogen bonding via the NH group. In HSP90 inhibition, this compound interacts with GLU527 and TYR604 via hydrogen bonds .
Phenyl vs. Thiophene Systems
- (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride (): The dichlorophenyl group provides a planar aromatic system but lacks the heteroatom-mediated electronic effects of thiophene. This may reduce polar interactions compared to the target compound .
- 2C Series Phenethylamines (): Compounds like 2C-B (methoxy-substituted phenyl) exhibit serotonin receptor affinity, but their phenethylamine backbone differs from ethanamine hydrochlorides in charge and hydrogen-bonding capacity .
Substituent Effects
Halogenation Patterns
- (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (): A single chloro substituent paired with a methyl group balances lipophilicity and steric effects, contrasting with the target’s dichloro-thiophene .
Alkyl and Alkoxy Modifications
- [2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride] (): Bulky alkyl groups on the indole ring may hinder binding to flat protein pockets, whereas the target’s thiophene offers a compact, planar structure .
Physicochemical Properties
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |
|---|---|---|---|---|---|
| 1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride | Thiophene | C₆H₆Cl₂NS·HCl | 228.54 | 2,5-Cl; ethanamine HCl | ~2.8 |
| [2-(1H-Indol-3-yl)ethanamine HCl] | Indole | C₁₀H₁₁ClN₂ | 196.66 | None | ~1.5 |
| (S)-1-(2,6-Dichlorophenyl)ethanamine HCl | Phenyl | C₈H₈Cl₂N·HCl | 220.09 | 2,6-Cl | ~3.0 |
| 2-(5,7-Difluoro-1H-indol-3-yl)ethanamine HCl | Indole | C₁₀H₁₁ClF₂N₂ | 232.66 | 5,7-F | ~2.2 |
Biological Activity
1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride is a chemical compound with significant potential in various biological applications. Its structural characteristics suggest interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(2,5-dichlorothiophen-3-yl)ethan-1-amine hydrochloride
- CAS Number : 2460755-27-3
- Molecular Formula : C6H7Cl2NS·HCl
- Purity : 95% .
The biological activity of this compound stems from its interaction with specific molecular targets within cells. Its thiophene ring structure allows for potential binding to various receptors and enzymes involved in signal transduction pathways:
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
-
PPAR Modulation :
- The compound may interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in metabolic regulation and inflammation .
- PPAR-delta activation has been linked to various metabolic disorders, suggesting that this compound could have therapeutic implications in conditions like obesity and diabetes .
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. The mechanism involves the modulation of apoptotic pathways and inhibition of cancer cell proliferation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infectious diseases.
Case Studies
- Antitumor Efficacy :
- Metabolic Effects :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride, and how can purity be optimized?
- Methodological Answer : A common approach involves introducing the ethanamine moiety to a pre-functionalized 2,5-dichlorothiophene scaffold. For example, nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) can be employed. Purification typically involves recrystallization in ethanol or methanol with hydrochloric acid to precipitate the hydrochloride salt, followed by column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted starting materials . Purity validation via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity, as demonstrated in analogous amine hydrochloride syntheses .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Key signals include the thiophene aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 3.1–3.5 ppm for CH2NH2). Chlorine substituents deshield adjacent protons .
- FTIR : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and C-Cl (650–750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ with isotopic clusters reflecting two chlorine atoms .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol, water at pH < 3 due to protonation). Solubility in nonpolar solvents is limited.
- Stability : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation. Avoid prolonged exposure to light or moisture, as amine hydrochlorides may hydrolyze or oxidize .
Advanced Research Questions
Q. How can researchers analyze degradation products or impurities in this compound?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS can identify degradation pathways. Common impurities include dechlorinated byproducts or oxidized thiophene derivatives. Use orthogonal methods like ion chromatography (for chloride content) and NMR to resolve structural ambiguities .
Q. What challenges arise in cross-coupling reactions involving 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride?
- Methodological Answer : The electron-withdrawing chlorine atoms on the thiophene ring may hinder catalytic coupling (e.g., Suzuki-Miyaura). Optimize conditions using Pd(dba)2/XPhos catalysts in THF at 80°C. Steric hindrance from the ethanamine group requires careful ligand selection to avoid side reactions .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement assays (IC50 determination).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., varying halogen positions on the thiophene ring) to assess how substituents modulate potency.
- Metabolic stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Methodological Considerations for Data Interpretation
- Contradictions in Spectral Data : If NMR signals deviate from expected patterns (e.g., splitting due to rotamers), perform variable-temperature NMR or DFT simulations to confirm assignments .
- Reproducibility Issues : Batch-to-batch variability in synthesis can arise from incomplete salt formation. Consistently monitor pH during hydrochloride salt precipitation and use elemental analysis (C, H, N, Cl) for stoichiometric validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
